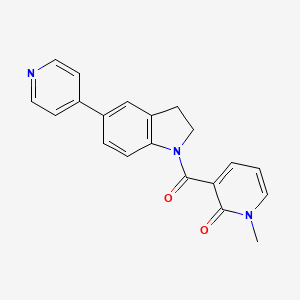

1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a unique structure that combines indoline and pyridine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indoline Core: Starting with a suitable indole derivative, the indoline core is synthesized through reduction reactions.

Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

Carbonylation: The carbonyl group is incorporated through acylation reactions, typically using acyl chlorides or anhydrides under basic conditions.

Methylation: The final step involves methylation of the nitrogen atom, usually achieved with methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Pyridine derivatives, leaving groups like halides.

Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products:

Oxidation Products: Oxidized indoline or pyridine derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Functionalized pyridine derivatives.

Coupling Products: Biaryl or heteroaryl compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of indole and pyridine exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness is often assessed using methods such as disc diffusion and minimum inhibitory concentration (MIC) tests.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.

Case Study Example : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes and receptors implicated in disease processes.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase B | -9.5 |

| Cyclin-dependent Kinase | -8.7 |

| Histone Deacetylase | -7.8 |

These studies suggest that the compound may serve as a lead structure for the development of new therapeutic agents targeting these proteins.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and pyridine-based reactants. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized product.

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one depends on its specific application:

Biological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the indoline and pyridine rings, facilitating various chemical transformations.

Comparación Con Compuestos Similares

1-Methyl-3-(pyridin-4-yl)indoline-2-one: Lacks the carbonyl group, resulting in different reactivity and applications.

3-(5-(Pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one: Similar structure but without the methyl group, affecting its chemical properties and biological activity.

Uniqueness: 1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one, a compound featuring a complex heterocyclic structure, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological evaluations, and mechanistic studies associated with this compound, highlighting its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole and pyridine derivatives. Key steps include:

- Formation of Indoline Core : The indoline structure is synthesized through cyclization reactions involving indole derivatives.

- Carbonylation : Introduction of the carbonyl group at the appropriate position using acylation techniques.

- Final Coupling : The final product is obtained by coupling the pyridine moiety with the indoline derivative.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound, revealing promising results:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. It also exhibits methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation within cells .

- In Vitro Studies : In assays against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer and A549 for lung cancer), this compound displayed significant cytotoxicity with IC50 values in the low micromolar range, indicating potent antitumor activity .

Additional Biological Activities

Beyond its anticancer effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate this aspect fully.

- Neuroprotective Effects : Some derivatives related to this compound have been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against glioblastoma multiforme (GBM) cells. The compound was found to significantly reduce cell viability and induce morphological changes indicative of apoptosis after 24 hours of treatment. The study reported an IC50 value of approximately 0.5 µM, highlighting its potency compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic pathways involved in its anticancer activity, researchers utilized flow cytometry and Western blotting techniques to demonstrate that treatment with this compound leads to increased levels of cleaved caspases and PARP, confirming its role in promoting apoptotic cell death .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast) | 0.5 | Apoptosis via caspase activation |

| A549 (Lung) | 0.7 | Apoptosis via Bcl-2 modulation | |

| Antimicrobial | E. coli | TBD | TBD |

| Neuroprotective | Neurodegeneration Model | TBD | TBD |

Propiedades

IUPAC Name |

1-methyl-3-(5-pyridin-4-yl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-22-11-2-3-17(19(22)24)20(25)23-12-8-16-13-15(4-5-18(16)23)14-6-9-21-10-7-14/h2-7,9-11,13H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEAJIGDEXKGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.